molecular formula C10H18N2O3 B1679181 Val-pro CAS No. 20488-27-1

Val-pro

Cat. No. B1679181
CAS RN: 20488-27-1
M. Wt: 214.26 g/mol
InChI Key: GIAZPLMMQOERPN-YUMQZZPRSA-N
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Description

“Val-pro” seems to refer to a compound that is used in various contexts. It could refer to Valproic Acid, an anticonvulsant used to treat certain types of seizures . It could also refer to a sequence in a peptide , a software for NIR Analyzers , or a soap powder made from sodium tallowate & sodium Cocoate . For the purpose of this analysis, I’ll focus on Valproic Acid.


Molecular Structure Analysis

The molecular structure of Valproic Acid is C8H16O2 . It has an average mass of 144.2114 and a monoisotopic mass of 144.115029756 . If “Val-pro” refers to a tripeptide composed of L-valine and two L-proline units, its molecular formula would be C15H25N3O4, with an average mass of 311.377 Da and a monoisotopic mass of 311.184509 Da .


Physical And Chemical Properties Analysis

Valproic Acid has a molecular formula of C8H16O2, an average mass of 144.2114, and a monoisotopic mass of 144.115029756 . If “Val-pro” refers to a tripeptide, its molecular formula would be C15H25N3O4, with an average mass of 311.377 Da and a monoisotopic mass of 311.184509 Da .

Scientific Research Applications

Neurogenesis Stimulation by Valproate

Valproate has been explored for its capacity to promote neurogenesis, particularly in the context of bipolar disorder treatment. Studies indicate that Valproate stimulates the differentiation of embryonic rat cortical or striatal primordial stem cells into neurons, enhancing GABAergic neurogenesis. This neurogenic effect may contribute to its therapeutic effects in bipolar disorder treatment, signifying a potential application beyond its well-known use as an anticonvulsant and mood stabilizer (Laeng et al., 2004).

Neuroprotective Mechanism of Valproate

Valproate's neuroprotective properties are increasingly recognized, especially for its role in bipolar disorder treatment. It has been suggested that Valproate might protect neuronal cells from damage caused by oxidative stress. For instance, chronic treatment with Valproate inhibited lipid peroxidation and protein oxidation in rat cerebral cortical cells, hinting at a potential mechanism through which Valproate exerts neuroprotective effects (Wang et al., 2003).

Genetic and Molecular Mechanisms

Mitochondrial Epigenetic Modifications

Valproate's influence extends to the epigenetic level, specifically on mitochondrial DNA (mtDNA). It has been observed that Valproate impacts the content of 5-hydroxymethylcytosine in mtDNA, potentially through mechanisms involving histone deacetylase inhibition. These epigenetic modifications could offer insights into both the therapeutic and side effects of Valproate, suggesting a complex interplay at the genetic and epigenomic levels (Chen et al., 2012).

Cellular and Structural Impact

Effects on Bone Cells

Valproate's impact is not limited to neural cells; it also affects other cell types, such as bone cells. Research indicates that Valproate can influence the levels of crucial bone proteins, including collagen I and osteonectin, in bone cells. This effect might contribute to the bone density changes observed in patients undergoing long-term Valproate treatment, highlighting the drug's widespread physiological implications (Humphrey et al., 2013).

Safety And Hazards

Valproic Acid is a prescription medicine and should be used under the guidance of a healthcare provider . The safety data sheet for BOC-Val-Pro-Arg-AMC, a related compound, suggests avoiding contact and inhalation, and using appropriate protective equipment .

Relevant Papers

  • A paper titled “Milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) promote adipocyte differentiation and inhibit inflammation in 3T3-F442A cells” discusses the anti-hypertensive properties of Val-Pro-Pro due to its inhibitory effects on angiotensin converting enzyme (ACE) .
  • Another paper titled “Recognition of the interaction between the bioactive peptide Val–Pro–Pro and the minimal promoter region of genes SOD and CAT using QCM-D and docking studies” explores the interaction between Val-Pro-Pro and specific domains in the minimal promoter region of the genes SOD and CAT .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZPLMMQOERPN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Val-pro

CAS RN

20488-27-1
Record name L-Valyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20488-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020488271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56,500
Citations
S Li, T Bu, J Zheng, L Liu, G He… - … Reviews in Food Science …, 2019 - Wiley Online Library
Ile‐Pro‐Pro and Val‐Pro‐Pro are two most well‐known food‐derived bioactive peptides, initially identified as inhibitors of angiotensin I‐converting enzyme (ACE) from a sample of sour …
Number of citations: 30 ift.onlinelibrary.wiley.com
MT Kurosawa, Y Nakamura, N Yamamoto… - Journal of medicinal …, 2011 - liebertpub.com
… the milk-derived antihypertensive peptides Val-Pro-Pro and Ile-… antihypertensive peptides (2.53 mg Val-Pro-Pro; 1.52 mg Ile-Pro-… These results suggest that Val-Pro-Pro and Ile-Pro-Pro …
Number of citations: 9 www.liebertpub.com
T Nakamura, J Mizutani, K Ohki, K Yamada… - Atherosclerosis, 2011 - Elsevier
OBJECTIVE: This trial evaluated the effects of casein hydrolysate containing milk-derived peptides, Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP), on central blood pressure and arterial …
Number of citations: 71 www.sciencedirect.com
T Nakamura, J Mizutani, K Sasaki… - Journal of medicinal …, 2009 - liebertpub.com
… In the present study, casein hydrolysate containing the lactotripeptides, Val-Pro-Pro (VPP) … stiffness casein hydrolysate central blood pressure Ile-Pro-Pro lactotripeptides Val-Pro-Pro …
Number of citations: 38 www.liebertpub.com
T Hirota, K Ohki, R Kawagishi, Y Kajimoto… - Hypertension …, 2007 - nature.com
… Twelve patients received casein hydrolysate containing both Val-Pro-Pro (VPP) and Ile-ProPro (IPP) and 12 received the placebo in the first treatment period after enrollment. No …
Number of citations: 149 www.nature.com
AM Turpeinen, PI Ehlers, AS Kivimäki… - Clinical and …, 2011 - Taylor & Francis
… Val-Pro-Pro on arterial stiffness in hypertensive subjects in two previous clinical studies (Citation19,20). Daily consumption of 50 mg Ile-Pro-Pro and Val-Pro-… -Pro-Pro and Val-Pro-Pro in …
Number of citations: 33 www.tandfonline.com
S Chakrabarti, J Wu - PloS one, 2015 - journals.plos.org
Milk derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) have shown promise as anti-hypertensive agents due to their inhibitory effects on angiotensin converting enzyme (ACE). …
Number of citations: 84 journals.plos.org
M Satake, M Enjoh, Y Nakamura… - Bioscience …, 2002 - academic.oup.com
… Since no intact Val-Pro-Pro was detected in the cells, Val-ProPro … Val-Pro-Pro. Paracellular diŠusion is suggested to have been the main mechanism for the transport of intact Val-Pro-…
Number of citations: 265 academic.oup.com
Y Ishida, Y Shibata, I Fukuhara, Y Yano… - Bioscience …, 2011 - jstage.jst.go.jp
… to evaluate the effects of ingesting an excess of tablets containing casein hydrolysate, incorporating angiotensin I-converting enzyme (ACE) inhibitory peptides such as Val-Pro-Pro (VPP…
Number of citations: 65 www.jstage.jst.go.jp
P Jäkälä, T Jauhiainen, R Korpela… - Journal of Functional …, 2009 - Elsevier
Milk products containing casein-derived bioactive tripeptides Ile-Pro-Pro (isoleucine-proline-proline) and Val-Pro-Pro (valine-proline-proline) have been shown to lower blood pressure …
Number of citations: 53 www.sciencedirect.com

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